molecular formula C14H26O B1614621 9-Tetradecyn-1-ol CAS No. 60037-69-6

9-Tetradecyn-1-ol

Cat. No.: B1614621
CAS No.: 60037-69-6
M. Wt: 210.36 g/mol
InChI Key: PYLWPDMWSQBLDR-UHFFFAOYSA-N
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Description

9-Tetradecyn-1-ol is an organic compound with the molecular formula C₁₄H₂₆O It is an alkyne alcohol, characterized by the presence of a triple bond between the ninth and tenth carbon atoms and a hydroxyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Tetradecyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-bromo-9-tetradecene with sodium acetylide in liquid ammonia, followed by hydrolysis to yield this compound. Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where 1-bromo-9-tetradecene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base, followed by deprotection of the trimethylsilyl group to obtain the desired alkyne alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

9-Tetradecyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed

Scientific Research Applications

9-Tetradecyn-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 9-tetradecyn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in reactions with nucleophiles. These interactions can lead to the inhibition of enzyme activity or disruption of cellular membranes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 9-Dodecyn-1-ol
  • 9-Tridecyn-1-ol
  • 9-Pentadecyn-1-ol
  • 11-Tetradecyn-1-ol

Uniqueness

9-Tetradecyn-1-ol is unique due to its specific chain length and the position of the triple bond. This structural feature imparts distinct chemical reactivity and biological activity compared to other alkyne alcohols. For example, this compound has been found to exhibit stronger antimicrobial properties compared to its shorter or longer chain analogs .

Properties

IUPAC Name

tetradec-9-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-4,7-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLWPDMWSQBLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069380
Record name 9-Tetradecyn-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60037-69-6
Record name 9-Tetradecyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60037-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Tetradecyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060037696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Tetradecyn-1-ol
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Record name 9-Tetradecyn-1-ol
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Record name Tetradec-9-ynol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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